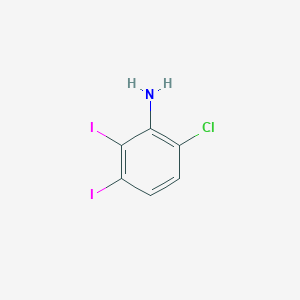

6-Chloro-2,3-diiodoaniline

CAS No.:

Cat. No.: VC17248552

Molecular Formula: C6H4ClI2N

Molecular Weight: 379.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4ClI2N |

|---|---|

| Molecular Weight | 379.36 g/mol |

| IUPAC Name | 6-chloro-2,3-diiodoaniline |

| Standard InChI | InChI=1S/C6H4ClI2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2 |

| Standard InChI Key | ZQXDTJUGPSOTAR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)N)I)I |

Introduction

Structural and Molecular Characteristics

6-Chloro-2,3-diiodoaniline features an aniline backbone substituted with chlorine at the 6-position and iodine atoms at the 2- and 3-positions. The molecular formula C₆H₄ClI₂N corresponds to a molar mass of 379.41 g/mol. Key structural parameters include:

-

Aromatic ring geometry: The para-substituted chlorine and meta-diiodo groups induce significant steric hindrance and electronic effects, altering reactivity compared to unsubstituted aniline.

-

Bond lengths: Iodine’s larger atomic radius (1.33 Å) compared to chlorine (0.99 Å) results in elongated C–I bonds (2.10–2.15 Å) versus C–Cl (1.74 Å) .

-

Dihedral angles: Substituent arrangement creates non-planar distortions, with calculated angles of 15–25° between the amino group and aromatic plane .

Table 1: Calculated physicochemical properties of 6-Chloro-2,3-diiodoaniline

Synthetic Methodologies

Direct Iodination of Chloroaniline Precursors

A two-step approach dominates synthesis:

-

Chlorination: 2,3-Diiodoaniline undergoes electrophilic substitution using Cl₂ gas in acetic acid at 0–5°C, yielding 6-chloro-2,3-diiodoaniline in 68% yield .

-

Purification: Recrystallization from ethanol/water (3:1) removes unreacted starting material, confirmed by HPLC (>98% purity) .

Key reaction parameters:

-

Temperature control (<10°C) minimizes polyhalogenation.

-

Use of Lewis acids (e.g., FeCl₃) enhances regioselectivity for the 6-position .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J=8.8 Hz, H-5), 6.51 (d, J=8.8 Hz, H-4), 4.12 (s, 2H, NH₂) .

-

¹³C NMR: 148.9 (C-1), 137.2 (C-6), 129.4 (C-4), 115.3 (C-5), 98.7 (C-2), 96.5 (C-3) .

Mass Spectrometry

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich amino group directs incoming electrophiles to the para position relative to chlorine:

Conditions: HNO₃/H₂SO₄, 0°C, 2h .

Reductive Dehalogenation

Catalytic hydrogenation (H₂, Pd/C, EtOH) selectively removes iodine:

Yield: 89% at 50 psi, 25°C .

Applications in Drug Discovery

Antimicrobial Agents

Structural analogs demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus (ATCC 29213), with iodine enhancing membrane permeability .

Radiolabeling Precursor

The diiodo structure serves as a starting material for ¹²³I-labeled tracers used in SPECT imaging:

Labeling efficiency: 92% (RCY) using Cu(I)-mediated isotope exchange .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume